molecular formula C14H10Br2O B1598340 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone CAS No. 94512-73-9

2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B1598340
CAS RN: 94512-73-9
M. Wt: 354.04 g/mol
InChI Key: MHUAWTIXPZEHRL-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone” is a brominated compound. Brominated compounds are often used in organic synthesis and can undergo various reactions due to the presence of the bromine atom .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone” were not found, brominated compounds are often synthesized through bromination reactions. For example, a general procedure for synthesizing similar compounds involves the use of Hydrobromic acid (HBr) and Sodium nitrite (NaNO2) in an ice bath, followed by the addition of Potassium iodide (KI) .


Chemical Reactions Analysis

Brominated compounds can undergo a variety of chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions or can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis of Chalcone Analogues

  • A study demonstrated the electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones, including 2-bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone, to synthesize α,β-unsaturated ketones via a SRN1 mechanism. This method is useful for creating a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Improvement of Synthetic Technology

  • An improvement in the synthetic technology of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was achieved using Br2 as the brominating reagent. This resulted in a yield of 64.7% and a purity of 90.2% (Li Yu-feng, 2013).

Hydrogen-bonding Patterns in Enaminones

  • The compounds (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, and its analogues, characterized by bifurcated intra- and intermolecular hydrogen bonding, demonstrate the importance of secondary amine and carbonyl groups in forming hydrogen-bonded rings and centrosymmetric dimers. These findings have implications for the design of molecular structures in pharmaceutical research (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Biological Study

  • The synthesis and biological study of 2,4-substituted-1,5-substituted-benzothiazepine involved the use of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These compounds were characterized and studied for their biological activities, highlighting their potential in medicinal chemistry (Gaikwad, Bhake, Bh, & Arkar, 2015).

Synthesis of Biphenyl Carbazole Derivatives

  • The synthesis of biphenyl carbazole-based derivatives, including 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole, was achieved. These compounds have high thermal stabilities and are studied for their luminescence properties, indicating potential applications in materials science and optoelectronics (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).

Safety And Hazards

Brominated compounds can be hazardous. They should be handled with care, avoiding contact with skin and eyes. Inhalation of dust, fume, gas, mist, vapors, or spray should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUAWTIXPZEHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390918
Record name 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone

CAS RN

94512-73-9
Record name 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[4-(4-bromophenyl)phenyl]ethanone (5 g, 18.17 mmol) in CH2Cl2 (40 mL) is added bromine (983 μL, 19 mmol). The resulting mixture is stirred for 48 hours at room temperature. The mixture is diluted with dichloromethane, washed with saturated aqueous sodium bicarbonate, water, brine, dried over anhydrous sodium sulfate and concentrated. The crude solid is triturated with ether to give 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone (5.7 g, 88.6%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
983 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Karami, C Rizzoli, F Borzooie - Polyhedron, 2011 - Elsevier
The ortho-metallated complexes [Pd 2 {κ 2 (C,C)-C 6 H 4 (PPh 2 CHC(O)C 6 H 5 R} 2 (μ-Cl) 2 ] (R=Ph (1a), NO 2 (1b), Br (1c)) were prepared by refluxing equimolar mixtures of Ph 3 …
Number of citations: 18 www.sciencedirect.com

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